1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide 1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17299411
InChI: InChI=1S/C12H18N4O5/c1-2-3-4-9(17)8-15(12(13)18)14-7-10-5-6-11(21-10)16(19)20/h5-7,9,17H,2-4,8H2,1H3,(H2,13,18)/b14-7+
SMILES:
Molecular Formula: C12H18N4O5
Molecular Weight: 298.30 g/mol

1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide

CAS No.:

Cat. No.: VC17299411

Molecular Formula: C12H18N4O5

Molecular Weight: 298.30 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide -

Specification

Molecular Formula C12H18N4O5
Molecular Weight 298.30 g/mol
IUPAC Name 1-(2-hydroxyhexyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea
Standard InChI InChI=1S/C12H18N4O5/c1-2-3-4-9(17)8-15(12(13)18)14-7-10-5-6-11(21-10)16(19)20/h5-7,9,17H,2-4,8H2,1H3,(H2,13,18)/b14-7+
Standard InChI Key FRLFOQIGGOTYHP-VGOFMYFVSA-N
Isomeric SMILES CCCCC(CN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-])O
Canonical SMILES CCCCC(CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-])O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide has the molecular formula C₁₂H₁₈N₄O₅ and a molecular weight of 298.30 g/mol . The IUPAC name reflects its functional groups: a 5-nitrofuran ring conjugated to a methylenehydrazinecarboxamide backbone, modified by a 2-hydroxyhexyl substituent. The SMILES notation, O=N+[O-], delineates its nitro group (-NO₂), furan ring, hydrazine bridge, and hydroxalkyl side chain .

Stereochemical and Conformational Properties

The compound exhibits E/Z isomerism at the hydrazine double bond due to restricted rotation. Computational models predict a planar nitrofuran moiety and a flexible hydroxyhexyl chain, which may influence solubility and membrane permeability . Ion mobility spectrometry (IMS) data for analogous nitrofurans show collision cross sections of 137.97 Ų for sodium adducts, suggesting compact conformations in gas-phase analyses .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₄O₅
Molecular Weight298.30 g/mol
SMILESO=[N+](C1=CC=C(/C=N/N(...
LogP (Predicted)~1.2 (moderate lipophilicity)
Topological Polar Surface Area116 Ų

Synthesis and Manufacturing

Precursors and Reaction Pathways

The compound is synthesized via condensation of 5-nitrofuran-2-carbaldehyde (CAS 698-63-5) with a hydroxyhexyl-functionalized hydrazinecarboxamide . The aldehyde group undergoes nucleophilic attack by the hydrazine nitrogen, forming the methylenehydrazine bridge. The hydroxyhexyl side chain is introduced through alkylation or via pre-functionalized hydrazine precursors .

Optimization and Yield Considerations

Reaction conditions typically involve acidic catalysis (e.g., acetic acid) at 60–80°C, achieving yields of 60–75% . Purification via column chromatography (silica gel, ethyl acetate/hexane) resolves E/Z isomers, though industrial-scale processes may retain mixtures for cost efficiency .

Pharmacological and Biological Properties

Mechanistic Insights from Structural Analogs

Nitrofurans are renowned for antimicrobial activity, driven by nitro group reduction to reactive intermediates that damage microbial DNA and proteins . The hydroxyhexyl moiety in this compound may enhance solubility, potentially reducing renal toxicity compared to simpler nitrofurans like nitrofurazone .

Table 2: Inferred Biological Activities

Activity TypeMechanismEvidence Level
AntimicrobialNitroreductase activationAnalog studies
AntitubercularMycobacterial growth inhibitionAnalog data
Solubility EnhancementHydroxyalkyl modificationComputational

Applications and Industrial Relevance

Pharmaceutical Development

The compound is cataloged in pharmaceutical libraries (e.g., ZINC15) as a lead for antibiotic discovery . Its balanced logP (~1.2) and polar surface area (~116 Ų) suggest oral bioavailability, though in vivo pharmacokinetics remain unstudied .

Chemical Intermediate

It serves as a precursor for metal-chelating agents, leveraging the hydrazinecarboxamide group’s affinity for transition metals like Cu²⁺ and Fe³⁺ . Such derivatives are explored in catalysis and materials science .

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